molecular formula C11H8O B13957335 3H-Naphtho[1,8-BC]furan CAS No. 771-06-2

3H-Naphtho[1,8-BC]furan

Cat. No.: B13957335
CAS No.: 771-06-2
M. Wt: 156.18 g/mol
InChI Key: GJZOARLGJAUVJY-UHFFFAOYSA-N
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Description

3H-Naphtho[1,8-BC]furan is a heterocyclic compound that belongs to the class of naphthofurans It is characterized by a fused ring system consisting of a naphthalene ring and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3H-Naphtho[1,8-BC]furan can be achieved through several methods. One common approach involves the reaction of ethyl (4-methoxy-8-oxo-5,6,7,8-tetrahydro-1-naphthyloxy)acetate with potassium hydroxide. This reaction yields a mixture of 6-methoxy-4,5-dihydro-3H-naphtho[1,8-BC]furan and 6-methoxy-4,5-dihydro-3H-naphtho[1,8-BC]furan-2-carboxylic acid . Strong bases such as sodium hydroxide, sodium ethoxide, and sodium hydride are also effective in synthesizing 6-methoxy-4,5-dihydro-3H-naphtho[1,8-BC]furan derivatives .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of strong bases and specific reaction conditions, as mentioned above, can be scaled up for industrial applications.

Scientific Research Applications

3H-Naphtho[1,8-BC]furan has several scientific research applications due to its unique structure and reactivity. It is used in the synthesis of various derivatives that exhibit biological and pharmacological activities. For example, dihydronaphthofurans, which are related compounds, have been studied for their photochromic properties and potential use in drug development . Additionally, naphthofuran derivatives have shown promise as protein tyrosine phosphatase 1B inhibitors, which could be useful in the treatment of diabetes mellitus .

Mechanism of Action

The mechanism of action of 3H-Naphtho[1,8-BC]furan involves its interaction with specific molecular targets and pathways. For instance, the formation of 6-methoxy-4,5-dihydro-3H-naphtho[1,8-BC]furan from its precursor involves the use of strong bases, which facilitate the reaction by deprotonating the starting material . The exact molecular targets and pathways involved in the biological activities of this compound derivatives are still under investigation.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 3H-Naphtho[1,8-BC]furan include naphtho[1,2-b]benzofuran and naphtho[2,3-b]furans . These compounds share structural similarities with this compound but differ in the positioning of the furan ring and the specific substituents attached to the naphthalene ring.

Uniqueness: this compound is unique due to its specific ring fusion and the potential for diverse chemical modifications. Its ability to undergo various chemical reactions and form biologically active derivatives sets it apart from other naphthofuran compounds.

Properties

CAS No.

771-06-2

Molecular Formula

C11H8O

Molecular Weight

156.18 g/mol

IUPAC Name

2-oxatricyclo[6.3.1.04,12]dodeca-1(11),3,6,8(12),9-pentaene

InChI

InChI=1S/C11H8O/c1-3-8-4-2-6-10-11(8)9(5-1)7-12-10/h1-4,6-7H,5H2

InChI Key

GJZOARLGJAUVJY-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C3C1=COC3=CC=C2

Origin of Product

United States

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